Neopentyl N-oleylphosphoroamidate

Description

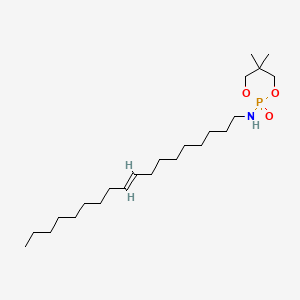

Neopentyl N-oleylphosphoroamidate is a phosphoroamidate derivative characterized by a neopentyl (2,2-dimethylpropyl) group and an oleyl (C18 monounsaturated alkyl) chain. This compound is structurally distinct due to its hybrid phosphoroamidate backbone, which combines a phosphate ester and an amide linkage. Such structures are often explored for applications in catalysis, material science, and biomedical research due to their tunable stability and reactivity .

Properties

CAS No. |

71426-91-0 |

|---|---|

Molecular Formula |

C23H46NO3P |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

5,5-dimethyl-N-[(E)-octadec-9-enyl]-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |

InChI |

InChI=1S/C23H46NO3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(25)26-21-23(2,3)22-27-28/h11-12H,4-10,13-22H2,1-3H3,(H,24,25)/b12-11+ |

InChI Key |

GUNVBLROSRGRAL-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCNP1(=O)OCC(CO1)(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNP1(=O)OCC(CO1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neopentyl N-oleylphosphoroamidate typically involves the reaction of neopentyl alcohol with oleylamine and a phosphorylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common phosphorylating agents include phosphorus oxychloride (POCl3) and phosphoryl chloride (PCl3). The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sodium hydroxide or potassium carbonate, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Neopentyl N-oleylphosphoroamidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding phosphoric acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoroamidate group is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides, alkoxides

Major Products Formed:

Oxidation: Phosphoric acid derivatives

Reduction: Amine derivatives

Substitution: Various substituted phosphoroamidates

Scientific Research Applications

Neopentyl N-oleylphosphoroamidate has found applications in several scientific research areas, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of Neopentyl N-oleylphosphoroamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phosphoroamidate group is known to interact with phosphorylating enzymes, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Neopentyl Glycol

Structural Similarity : Neopentyl glycol (2,2-dimethyl-1,3-propanediol) shares the neopentyl moiety but lacks the phosphoroamidate and oleyl components.

Key Findings :

- Physicochemical Properties : While exact data from Table 2 () is unavailable, neopentyl glycol’s compact structure likely contributes to lower molecular weight and higher volatility compared to Neopentyl N-oleylphosphoroamidate.

- Regulatory Limits : EU-LCI (European Union-Local Concentration Limit) values for air exposure are established, reflecting its low hazard profile .

Comparison :

Diisobutyl Succinate and Dibasic Esters

Key Findings:

- Nasal Lesions in Rats : Exposure to dibasic esters caused nasal cavity lesions in male and female rats (Tables 6–7, ), likely due to ester hydrolysis releasing irritants like succinic acid .

- Limit Values : Dimethyl succinate has stricter air exposure limits than neopentyl glycol, reflecting higher toxicity (Table 8–9, ).

Comparison :

| Property | Diisobutyl Succinate | This compound |

|---|---|---|

| Toxicity Mechanism | Hydrolysis releases irritants | Phosphoroamidate hydrolysis may yield less toxic oleylamine and phosphate |

| Regulatory Limits | 10 mg/m³ (dimethyl succinate) | Not established; phosphoroamidates may require novel risk assessments |

| Application | Solvents, plasticizers | Potential use in drug delivery or surfactants |

Phosphonate and Thiophosphonate Analogs

Synthetic Insights: Neopentyl esters in phosphonate chemistry (e.g., Z-protected aminophosphonite neopentyl ester) demonstrate resistance to SN1/SN2 cleavage, as shown in GC-MS studies where neopentyl chloride was the primary byproduct (Fig. 3.3.4, ). This stability contrasts with methyl or ethyl esters, which hydrolyze readily .

Comparison :

| Property | Neopentyl Phosphonate Esters | Other Alkyl Phosphonates (e.g., Methyl) |

|---|---|---|

| Stability under Acidic/ Basic Conditions | High (neopentyl group resists cleavage) | Low (methyl groups hydrolyze rapidly) |

| Byproducts | Neopentyl chloride (59) | Methanol or ethanol, less hazardous |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.